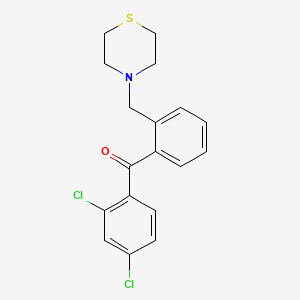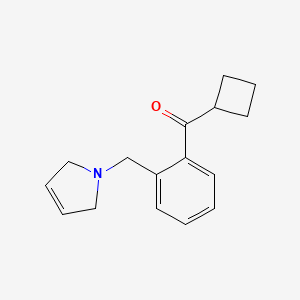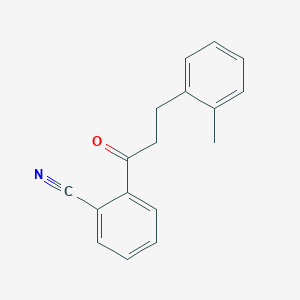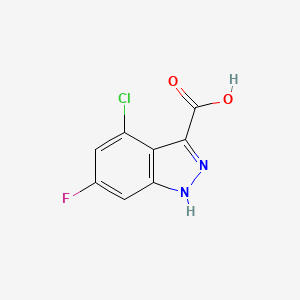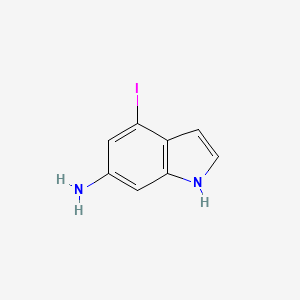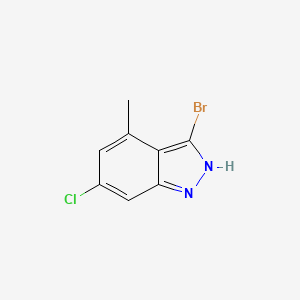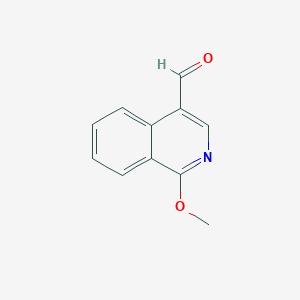
1-Methoxy-4-isoquinolinecarboxaldehyde
Vue d'ensemble
Description
1-Methoxy-4-isoquinolinecarboxaldehyde is a chemical compound with the CAS Number: 1005772-69-9 . It has a molecular weight of 187.2 and its IUPAC name is 1-methoxyisoquinoline-4-carbaldehyde .
Molecular Structure Analysis
The molecular formula of 1-Methoxy-4-isoquinolinecarboxaldehyde is C11H9NO2 . The InChI code is 1S/C11H9NO2/c1-14-11-10-5-3-2-4-9(10)8(7-13)6-12-11/h2-7H,1H3 .Physical And Chemical Properties Analysis
The density of 1-Methoxy-4-isoquinolinecarboxaldehyde is 1.2±0.1 g/cm3 . Its boiling point is 360.1±22.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis of Isoquinoline Derivatives
1-Methoxy-4-isoquinolinecarboxaldehyde has been extensively utilized in the synthesis of various isoquinoline derivatives. For instance, it has been involved in the synthesis of tetrahydroisoquinolines, an important class of compounds in organic chemistry and pharmacology. Shirasaka et al. (1990) demonstrated the synthesis of 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, an oxidative degradation product of noscapine, from related methoxybenzaldehyde compounds (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).
Involvement in Bioactive Compound Synthesis
Methoxy-isoquinoline derivatives have been explored for their potential bioactive properties. For example, Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxybenzaldehyde, assessing its antiplasmodial activities (Hadanu, Mastjeh, Jumina, Mustofa, Widjayanti, & Sholikhah, 2010). Similarly, Watanabe, Ohta, and Shirasu (1988) investigated the bio-antimutagenic potential of benzaldehyde and its derivatives, including methoxybenzaldehydes, on mutagenesis induced by 4-nitroquinoline 1-oxide in Escherichia coli (Watanabe, Ohta, & Shirasu, 1988).
Fluorescent Labeling Applications
The methoxy-isoquinoline derivatives have also found applications in fluorescent labeling. Hirano et al. (2004) discussed the novel fluorophore 6-Methoxy-4-quinolone, derived from methoxy-isoquinolinederivatives, which has strong fluorescence in a wide pH range, making it useful for biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Antitumor and Antiplasmodial Activity
Several studies have highlighted the antitumor and antiplasmodial activities of methoxy-isoquinoline compounds. For instance, Li (2015) synthesized 4-aminoquinazoline derivatives, including methoxy-benzaldehyde derivatives, demonstrating their activities against Bcap-37 cell proliferation, indicating potential antitumor properties (Li, 2015). Similarly, Cui et al. (2017) explored 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one for its antitumor lead and identified it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui, Jiang, Goto, Hsu, Li, Zhang, Wei, Yuan, Hamel, Morris-Natschke, Lee, & Xie, 2017).
Catalysis and Ligand Synthesis
Methoxy-isoquinoline derivatives are also significant in the field of catalysis and ligand synthesis. The synthesis of enantiomerically pure 1-(2-methoxy-1-naphthyl)isoquinoline, as reported by Chelucci et al. (1999), is an example of this application. These ligands were used in enantioselective palladium-catalyzed allylic substitutions, highlighting their role in asymmetric catalysis (Chelucci, Bacchi, Fabbri, Saba, & Ulgheri, 1999).
Mécanisme D'action
Pharmacokinetics
Some physicochemical properties have been reported . The compound has a high gastrointestinal absorption and is predicted to be BBB (Blood-Brain Barrier) permeant . The Log Kp value, which indicates skin permeation, is -6.11 cm/s . These properties could impact the bioavailability of the compound.
Propriétés
IUPAC Name |
1-methoxyisoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11-10-5-3-2-4-9(10)8(7-13)6-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEHOJBPPYHICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647225 | |
| Record name | 1-Methoxyisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005772-69-9 | |
| Record name | 1-Methoxyisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



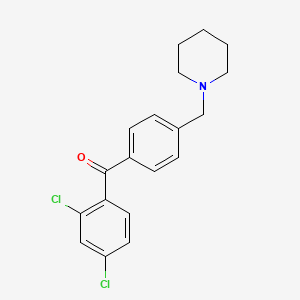




![4'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614039.png)
